molecular formula C6H6N6O3 B11113097 1-(3-Nitro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-yl)acetone

1-(3-Nitro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-yl)acetone

Cat. No.: B11113097
M. Wt: 210.15 g/mol
InChI Key: MLAZWHMNUOUNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-yl)acetone is a complex organic compound featuring a triazole ring system.

Preparation Methods

The synthesis of 1-(3-Nitro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-yl)acetone typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with specific reagents under controlled conditions. One common method includes the use of 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid, followed by the removal of the trifluoroacetyl protecting group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Nitro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-yl)acetone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Nitro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-yl)acetone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Nitro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-yl)acetone involves its interaction with molecular targets and pathways. The nitro group and triazole ring play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and undergo redox reactions, influencing its interaction with enzymes and other biomolecules .

Comparison with Similar Compounds

1-(3-Nitro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-yl)acetone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C6H6N6O3

Molecular Weight

210.15 g/mol

IUPAC Name

1-(3-nitro-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-yl)propan-2-one

InChI

InChI=1S/C6H6N6O3/c1-4(13)2-10-5-7-3-8-11(5)6(9-10)12(14)15/h3H,2H2,1H3

InChI Key

MLAZWHMNUOUNGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C2=NC=NN2C(=N1)[N+](=O)[O-]

Origin of Product

United States

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